![molecular formula C6H12N2O B1310835 1,4-Diazepane-1-carbaldehyde CAS No. 29053-62-1](/img/structure/B1310835.png)
1,4-Diazepane-1-carbaldehyde
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Description
1,4-Diazepane-1-carbaldehyde, also known as 1-Formylhexahydro-1,4-diazepine or Hexahydro-1,4-diazepine-1-carboxaldehyde, is an organic compound . It is a derivative of 1,4-Diazepine, which is a diazepine and a core element in the structure of benzodiazepines and thienodiazepines . The molecular formula of 1,4-Diazepane-1-carbaldehyde is C6H12N2O .
Synthesis Analysis
The synthesis of 1,4-diazepanes and related compounds has been a subject of interest in recent years. One method involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates, followed by a subsequent cyclocondensation . Another approach involves combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks .Scientific Research Applications
Biocatalytic Access to 1,4-Diazepanes
1,4-Diazepane-1-carbaldehyde has been used in the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination . This process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .
Synthesis of Diverse Piperazine, 1,4-Diazepane and 1,5-Diazocane Scaffolds
A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks can be converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .
Synthesis of 1,4-Diazepane-1-carbaldehyde
1,4-Diazepane-1-carbaldehyde can be synthesized from formyl chloride and homopiperazine . This method provides a straightforward way to produce 1,4-Diazepane-1-carbaldehyde, which can then be used in various other chemical reactions .
Pharmaceutical Applications
Chiral 1,4-diazepanes, which can be synthesized from 1,4-Diazepane-1-carbaldehyde, are important structural units with diverse biological properties and pharmaceutical importance . For example, they are found in drugs like Ripasudil, a derivative of Fasudil which is a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension . Another example is Suvorexant, a selective, dual-orexin receptor antagonist for treatment of primary insomnia .
High Purity Production
This is important for applications that require a high degree of purity, such as in the pharmaceutical industry .
properties
IUPAC Name |
1,4-diazepane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVQNMOFQXXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426516 |
Source
|
Record name | 1,4-diazepane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-1-carbaldehyde | |
CAS RN |
29053-62-1 |
Source
|
Record name | 1,4-diazepane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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